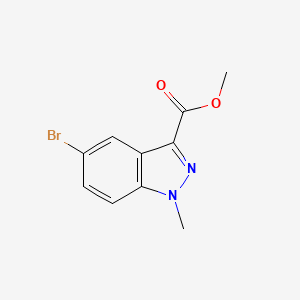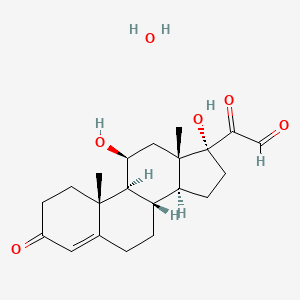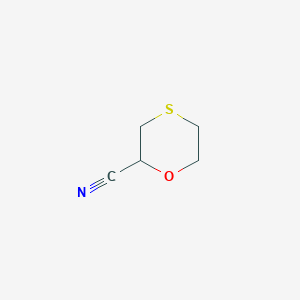![molecular formula C12H19ClF3N B1430994 [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride CAS No. 1423034-08-5](/img/structure/B1430994.png)
[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride
Übersicht
Beschreibung
“[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C12H19ClF3N . The compound has a molecular weight of 269.74 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride” is characterized by the presence of an adamantan-1-yl group, a trifluoromethyl group, and a methanamine group . The InChI code for this compound is 1S/C11H16F3N.ClH/c12-11(13,14)9-2-7-1-8(3-9)5-10(15,4-7)6-9;/h7-8H,1-6,15H2;1H .Wissenschaftliche Forschungsanwendungen
Catalytic Function in Hydroxylation of Alkanes
[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride derivatives have been studied in the context of their catalytic role in the hydroxylation of alkanes. Research indicates that diiron(III) complexes of certain tridentate ligands, which include variations of this compound, can function as efficient catalysts for the selective hydroxylation of cyclohexane and adamantane. These complexes exhibit significant bond selectivity in the oxidation of adamantane to 1-adamantanol and 2-adamantanol, along with a small amount of 2-adamantanone (Sankaralingam & Palaniandavar, 2014).
Potential in Anti-Inflammatory Medication
Studies have developed novel adamantane-tetrahydropyrimidine hybrids, synthesized by reacting 1-adamantanamine with other compounds. These hybrids have demonstrated excellent and promising anti-inflammatory activities. Specific compounds within this series exhibited significant efficacy as anti-inflammatory agents (Kalita et al., 2015).
Synthesis and Structural Characterization for Anti-Inflammatory Agents
A novel compound, 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, which is structurally related to [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride, has been studied for its potential as an anti-inflammatory agent. The compound's molecular structure, electronic properties, and vibrational spectra were investigated in-depth, providing insights that may be helpful in understanding its mechanism of biological activity (Al-Tamimi et al., 2014).
Role in Antiviral Activity
Compounds structurally related to [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride, such as certain aminoadamantane derivatives, have been evaluated for their antiviral activity. These derivatives have shown to inhibit the cytopathicity of influenza A virus at significantly lower concentrations than some established antiviral drugs, indicating their potential as specific anti-influenza A virus agents (Kolocouris et al., 1994).
Applications in Spectroscopic Analysis
The compound and its derivatives have been used in spectroscopic studies for molecular structure and property analysis. These studies involve investigations like FT-IR and FT-Raman spectroscopy, which provide valuable insights into the compound's molecular properties, stability, and potential biological activities (Almutairi et al., 2015).
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)-1-adamantyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N.ClH/c13-12(14,15)11-4-8-1-9(5-11)3-10(2-8,6-11)7-16;/h8-9H,1-7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJJGPQHZGLHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423034-08-5 | |
| Record name | [3-(trifluoromethyl)adamantan-1-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1430912.png)





![(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate](/img/structure/B1430923.png)
![4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B1430925.png)


![[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1430931.png)
![6-Phenyl-7-azabicyclo[4.2.0]octane](/img/structure/B1430932.png)

